![molecular formula C5H6N2 B087127 1-Vinylimidazole CAS No. 1072-63-5](/img/structure/B87127.png)
1-Vinylimidazole
Overview
Description
1-Vinylimidazole (1VIM) is a vinyl imidazole and the simplest version of a polymerizable monomer . It is used as a monomer in the synthesis of molecularly imprinted polymers . It is involved in the removal of vinyl protecting groups with an isoprene-catalyzed lithiation process .
Synthesis Analysis
Poly (1-vinylimidazole) (PVIm)/silica nanocomposite particles were prepared via free radical polymerization of VIm in the presence of unmodified silica and crosslinker N,N′-methylenebisacrylamide without any surfactant by a one-pot route in supercritical carbon dioxide . The strong acid-base interaction between the hydroxyl groups (acidic) of silica surfaces and the imidazole groups (basic) of 1-VIm was strong enough to promote the formation of long-stable PVIm/silica nanocomposite particles .Molecular Structure Analysis
The X-ray diffraction analysis showed that, in the crystal structure, the AuCl4– poly anions bind to the vinyl imidazole molecules (C 5 H 7 N 2)+1 by hydrogen bonds of the Cl ••• H–C and Cl ••• Ð\u009D-N types forming infinite chains alternating in the direction .Chemical Reactions Analysis
The free-radical polymerization of 1-vinylimidazole proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized 1-vinylimidazole .Physical And Chemical Properties Analysis
1-Vinylimidazole has a density of 1.0±0.1 g/cm 3, a boiling point of 191.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 69.8±22.6 °C .Scientific Research Applications
Catalysis
1-Vinylimidazole is used in the field of catalysis . The heterocyclic aromatic rings on the polymer side chains of poly (vinyl imidazole)s make them suitable for a wide variety of applications, including catalysis .
Polymeric Ionic Liquids
Poly (vinyl imidazole)s, which contain heterocyclic aromatic rings on the polymer side chains, are of increasing interest for use as polymeric ionic liquids .
Membrane Material
1-Vinylimidazole is used in the creation of membrane materials . The controlled radical polymerization of vinyl imidazoles, including 1-vinylimidazole, has been used to create materials for this purpose .
Heavy Metal Removal
The nanocomposites of 1-Vinylimidazole have been shown to possess higher thermal stability and a maximum surface area of 60.76 m²/g, making them effective for heavy metal ion removal . The maximum adsorption capacity of Cr (VI) is 331.5 mg/g in the experimental range .
Fuel Cells
1-Vinylimidazole has been found to have applications in fuel cells . Polymers that contain imidazole rings are an important class of materials for this application .
Gene Delivery
1-Vinylimidazole has been used in the field of gene delivery . The imidazole rings in the polymers can act as bases, nucleophiles, and/or chelating agents, making them suitable for a broad range of applications, including gene delivery .
Functional Actuators
1-Vinylimidazole has been used in the creation of functional actuators . The imidazole rings in the polymers can act as bases, nucleophiles, and/or chelating agents, making them suitable for a broad range of applications, including functional actuators .
Quantum Dots
1-Vinylimidazole has been used in the creation of quantum dots . The imidazole rings in the polymers can act as bases, nucleophiles, and/or chelating agents, making them suitable for a broad range of applications, including quantum dots .
Mechanism of Action
Target of Action
1-Vinylimidazole is a water-soluble basic monomer that forms quaternizable homopolymers by free-radical polymerization with a variety of vinyl and acrylic monomers . The primary targets of 1-Vinylimidazole are these monomers, with which it interacts to form functional copolymers .
Mode of Action
1-Vinylimidazole interacts with its targets through a process known as free-radical polymerization . This process involves the reaction of 1-Vinylimidazole with vinyl and acrylic monomers to form high molecular weight water-soluble polymers . These polymers can form molecular complexes with numerous organic and inorganic substances .
Biochemical Pathways
The biochemical pathways affected by 1-Vinylimidazole primarily involve the formation and function of polymers. The free-radical polymerization of 1-Vinylimidazole proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized 1-vinylimidazole . The resulting polymers have a wide range of applications, including catalysis, fuel cells, polymeric ionic liquids, gene delivery, metal ion removal, functional actuators, quantum dots, hydrogels, and many others .
Pharmacokinetics
It is known that the compound is very soluble in water and alcohols , which suggests that it may have good bioavailability.
Result of Action
The result of 1-Vinylimidazole’s action is the formation of functional copolymers. These copolymers are used as oil field chemicals and as cosmetic auxiliaries . They can also be used in UV lacquers, inks, and adhesives, and for the functionalization of polymer surfaces by UV-induced grafting to improve wettability and adhesiveness .
Action Environment
The action of 1-Vinylimidazole is influenced by environmental factors such as pH. The free-radical polymerization of 1-Vinylimidazole proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized 1-vinylimidazole . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the acidity or alkalinity of its environment.
Safety and Hazards
Future Directions
1-Vinylimidazole is a water-soluble basic monomer that forms quaternizable homopolymers by free-radical polymerization with a variety of vinyl and acrylic monomers . It is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells and many other fields .
properties
IUPAC Name |
1-ethenylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTDFYBPYIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-42-2 | |
Record name | Poly(vinylimidazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061458 | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-vinylimidazole | |
CAS RN |
1072-63-5, 25232-42-2 | |
Record name | 1-Vinylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-vinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyvinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-VINYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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